N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a chlorophenyl group, a trimethoxyphenyl group, and a tetrahydropyrimidine ring. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the tetrahydropyrimidine intermediate.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using a trimethoxybenzoyl chloride and an appropriate catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the trimethoxyphenyl group may interact with hydrophobic pockets in proteins, while the chlorophenyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but lacks the trimethoxyphenyl group, which may result in different biological activities.
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with fewer methoxy groups, potentially affecting its chemical reactivity and biological properties.
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-thioamide: Similar structure but with a thioamide group instead of a carboxamide group, which may influence its chemical and biological behavior.
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-11-17(20(26)24-14-8-6-5-7-13(14)22)18(25-21(30)23-11)12-9-15(27-2)19(29-4)16(10-12)28-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOXEONHUKPZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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